molecular formula C13H10Cl6O2 B11939370 1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carboxylic acid CAS No. 5432-00-8

1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carboxylic acid

Katalognummer: B11939370
CAS-Nummer: 5432-00-8
Molekulargewicht: 410.9 g/mol
InChI-Schlüssel: NYMAXICBMAYDRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,8,9,10,11,11-Hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carboxylic acid is a complex organic compound known for its unique structure and properties. It belongs to the class of vinyl chlorides, which are characterized by the presence of chlorine atoms bonded to sp2-hybridized carbon atoms

Vorbereitungsmethoden

The synthesis of 1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carboxylic acid involves several steps. One common method is the acid-catalyzed acetylation of isodrin, which leads to the formation of various hexachlorinated derivatives . The reaction conditions, such as temperature and reaction time, play a crucial role in determining the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1,8,9,10,11,11-Hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the acid-catalyzed acetylation of isodrin can lead to the formation of different hexachlorinated derivatives .

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications. In chemistry, it is used to study the mechanisms of skeletal rearrangements and intramolecular reactions . In biology and medicine, it may be investigated for its potential effects on biological systems, although specific applications in these fields are still under research. Industrially, it could be used in the production of specialized chemicals and materials.

Vergleich Mit ähnlichen Verbindungen

1,8,9,10,11,11-Hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carboxylic acid can be compared with other similar compounds, such as 1,2,2,3,10,11-hexachloropentacyclo[5.4.1.03,10.04,12.05,9]dodecan-8-endo-yl acetate and 1,9,10,11,11,12-hexachlorohexacyclo[5.4.1.02,6.03,10.04,8.09,12]dodecane . These compounds share similar structural features but differ in their specific chemical properties and reactivity. The uniqueness of this compound lies in its specific arrangement of chlorine atoms and its ability to undergo complex intramolecular rearrangements.

Eigenschaften

CAS-Nummer

5432-00-8

Molekularformel

C13H10Cl6O2

Molekulargewicht

410.9 g/mol

IUPAC-Name

1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carboxylic acid

InChI

InChI=1S/C13H10Cl6O2/c14-8-9(15)12(17)7-4-1-3(2-5(4)10(20)21)6(7)11(8,16)13(12,18)19/h3-7H,1-2H2,(H,20,21)

InChI-Schlüssel

NYMAXICBMAYDRR-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC(C1C3C2C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.